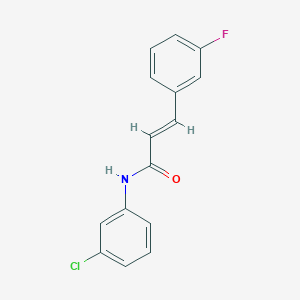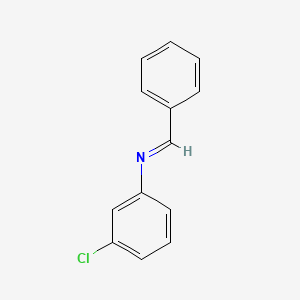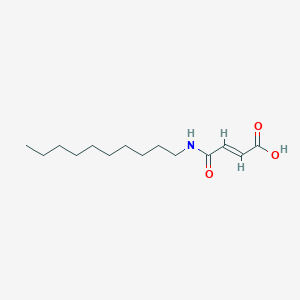
Hexane, 3,4-dimethyl-3,4-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-3,4-dinitrohexane is an organic compound with the molecular formula C8H16N2O4 It is characterized by the presence of two nitro groups (-NO2) and two methyl groups (-CH3) attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-3,4-dinitrohexane typically involves the nitration of 3,4-dimethylhexane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via the electrophilic substitution mechanism, where the nitro groups are introduced into the hexane backbone.
Industrial Production Methods
Industrial production of 3,4-dimethyl-3,4-dinitrohexane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-3,4-dinitrohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro alcohols, nitro ketones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-3,4-dinitrohexane has several applications in scientific research:
Chemistry: Used as a model compound to study rotational isomerism and conformational analysis.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-3,4-dinitrohexane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the conditions and reagents used. The pathways involved include electrophilic and nucleophilic mechanisms, which are influenced by the electronic and steric properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-2,3-dinitrobutane: Similar in structure but with a shorter carbon chain.
2,2,3,3-Tetranitrobutane: Contains four nitro groups and exhibits different reactivity.
3,4-Dimethylhexane: Lacks nitro groups, making it less reactive in certain chemical reactions.
Uniqueness
3,4-Dimethyl-3,4-dinitrohexane is unique due to its specific arrangement of nitro and methyl groups, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
102871-79-4 |
|---|---|
Fórmula molecular |
C8H16N2O4 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3,4-dimethyl-3,4-dinitrohexane |
InChI |
InChI=1S/C8H16N2O4/c1-5-7(3,9(11)12)8(4,6-2)10(13)14/h5-6H2,1-4H3 |
Clave InChI |
GVEMMQMBSPOZFY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(C)(CC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)

![Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11951894.png)



![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)



![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)
![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)

